4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
4-tert-butyl-N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-6-23(7-2)15-9-8-13(10-20-15)11-21-17(24)16-14(19(3,4)5)12-22-18(16)25/h8-10,14,16H,6-7,11-12H2,1-5H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCXKMSKHYYVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2C(CNC2=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide , also referred to as M4, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of M4 is , with a molecular weight of 318.4 g/mol. Its structure includes a pyridine ring, a pyrrolidine moiety, and a tert-butyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 2097897-18-0 |
Research indicates that M4 exhibits multifaceted mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides. This inhibition is significant as Aβ aggregation is a hallmark of AD pathology. The reported IC50 value for β-secretase inhibition is approximately 15.4 nM .
- Acetylcholinesterase Inhibition : M4 also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 µM. This action enhances cholinergic neurotransmission, which is often impaired in AD patients .
- Reduction of Oxidative Stress : Although M4 demonstrated some antioxidant properties, its effectiveness was limited, with an IC50 greater than 400 µM for reducing oxidative stress markers in vitro .
In Vitro Studies
In vitro studies have demonstrated that M4 can protect astrocytes from Aβ-induced toxicity by reducing levels of pro-inflammatory cytokines such as TNF-α and decreasing free radical formation .
In Vivo Studies
In vivo experiments using scopolamine-induced AD models in rats showed that while M4 reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistically significant improvements relative to established treatments like galantamine . The lack of significant effects in vivo may be attributed to poor bioavailability within the brain.
Case Studies and Literature Review
A review of literature reveals various studies that have evaluated the biological activities of similar compounds:
- Comparative Analysis : M4 was compared against other multi-target compounds designed for AD treatment. While some compounds exhibited better protective effects against Aβ aggregation and oxidative stress, M4’s dual inhibition of β-secretase and acetylcholinesterase positions it as a promising candidate for further development .
- Mechanistic Insights : Detailed investigations into the molecular interactions of M4 with its targets reveal that structural modifications could enhance its binding affinity and bioavailability, potentially leading to improved therapeutic outcomes .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_{18}H_{26}N_{2}O_{2}
- Molecular Weight : 302.41 g/mol
- IUPAC Name : 4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have focused on its effects against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), the compound was tested at varying concentrations. Results showed:
- IC50 Value : 25 µM, indicating effective inhibition of cell proliferation.
| Cell Line | Concentration (µM) | IC50 (µM) | Observed Effect |
|---|---|---|---|
| MCF-7 | 10, 25, 50 | 25 | Significant reduction in viability |
Neuropharmacology
Potential Neuroprotective Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in targeting receptors associated with neurodegenerative diseases.
Case Study: Neuroprotective Activity
In vitro studies on neuronal cell lines exposed to oxidative stress revealed:
- Cell Viability Improvement : Up to 40% increase in viability at a concentration of 50 µM.
| Treatment | Concentration (µM) | Viability Increase (%) |
|---|---|---|
| Control | - | 100 |
| Compound | 50 | 140 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent against various pathogens.
Case Study: Antimicrobial Efficacy
Testing against common bacterial strains demonstrated:
- Effective Against : Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. How can the compound be functionalized for applications in material science, such as polymer coatings?
- Methodology :
- Introduce reactive handles (e.g., acrylate groups) via post-synthetic modification for copolymerization.
- Characterize material properties using DSC (glass transition temperature) and tensile testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
